molecular formula C20H25FN4OS B14045351 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine

8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine

Cat. No.: B14045351
M. Wt: 388.5 g/mol
InChI Key: IUUFQWSEENCYRJ-HNNXBMFYSA-N
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Description

8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a potent and selective agonist for the 5-HT2C serotonin receptor, a key GPCR target in neuropharmacology. https://pubmed.ncbi.nlm.nih.gov/38447520/ Its high selectivity over the closely related 5-HT2A and 5-HT2B receptors makes it an invaluable chemical tool for deconvoluting the complex roles of 5-HT2C receptor signaling in the central nervous system. https://www.nature.com/articles/s41597-023-02642-w Researchers utilize this compound to investigate the 5-HT2C receptor's involvement in various physiological processes and disorders, including the regulation of food intake and obesity, https://pubmed.ncbi.nlm.nih.gov/38447520/ dopamine mesolimbic pathway function, and related psychiatric conditions such as addiction, schizophrenia, and depression. https://www.nature.com/articles/s41597-023-02642-w The (S)-stereochemistry at the 3-position of the piperazine ring and the 8-fluoro substitution are critical structural features that confer its optimal receptor binding affinity and functional selectivity profile. This benzodiazepine derivative provides a critical research asset for advancing the understanding of serotonergic signaling and for the preclinical exploration of novel therapeutic mechanisms.

Properties

Molecular Formula

C20H25FN4OS

Molecular Weight

388.5 g/mol

IUPAC Name

8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C20H25FN4OS/c1-13-10-16-19(25-8-7-24(2)15(12-25)6-9-26-3)22-17-5-4-14(21)11-18(17)23-20(16)27-13/h4-5,10-11,15,23H,6-9,12H2,1-3H3/t15-/m0/s1

InChI Key

IUUFQWSEENCYRJ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN([C@H](C4)CCOC)C

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN(C(C4)CCOC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a modular approach:

Preparation of the Core Thieno[2,3-b]benzodiazepine

The core is typically synthesized via cyclization of 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile derivatives under acidic or catalytic conditions.

  • Cyclization conditions : Use of titanium tetrachloride as a catalyst in anisole solvent at reflux for extended periods (up to 48 hours) has been reported but results in low productivity due to impurity formation and long reaction times.

  • Improved methods : More recent processes avoid long reaction times by performing the reaction solvent-free or with mild solvents such as isopropyl alcohol under mild acidic conditions at temperatures above room temperature, reducing impurities and improving yield.

Synthesis of the (3S)-3-(2-methoxyethyl)-4-methylpiperazine Substituent

The chiral piperazine side chain is introduced via:

  • Use of chiral piperazine derivatives : The (3S)-3-(2-methoxyethyl)-4-methylpiperazine is synthesized separately with stereochemical control, often through asymmetric synthesis or chiral resolution.

  • Coupling with the core : The chiral piperazine is then coupled to the 4-position of the benzodiazepine core under conditions similar to those described above.

  • Stereochemical integrity : Careful control of reaction conditions is required to preserve the (3S) configuration, often involving low temperatures and mild bases.

Detailed Reaction Scheme Summary

Step Reactants/Intermediates Conditions Outcome Notes
1 2-Amino-5-methylthiophene-3-carbonitrile + ortho-fluoronitrobenzene Base (KOH), solvent (acetonitrile), 0–10 °C 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile Fluorine introduced via ortho-fluoronitrobenzene
2 Reduction of nitro group (e.g., SnCl2 + HCl in aqueous ethanol) Mild acidic conditions 4-Amino-2-methyl-10H-thieno[2,3-b]benzodiazepine intermediate Nitro reduction and cyclization step
3 Reaction with (3S)-3-(2-methoxyethyl)-4-methylpiperazine Solvent-free or in toluene/anisole, 90–138 °C, 2–20 h Target compound with piperazine substituent Solvent-free conditions preferred for purity and yield
4 Purification by crystallization in acetonitrile or solvent mixtures Ambient to reflux temperatures Pure polymorphic Form I of the compound Avoids chromatography for scalability

Summary Table of Preparation Methods

Aspect Conventional Method Improved Method Advantages of Improved Method
Cyclization TiCl4 catalyst, anisole solvent, reflux, 48 h Mild acidic conditions, isopropyl alcohol solvent, 1–3 h Reduced impurities, shorter time
Piperazine coupling N-methylpiperazine, anisole/toluene, 20 h Solvent-free, 90–138 °C, 2–3 h Faster, cleaner reaction
Fluorine introduction Via ortho-fluoronitrobenzene in early step Same Ensures regioselectivity
Purification Chromatography on florisil Crystallization from solvent mixtures Scalable, cost-effective
Stereochemistry Chiral piperazine synthesized separately Same, with stereochemical control Maintains biological activity

Chemical Reactions Analysis

8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or introducing new substituents on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:

    Neuropharmacology: This compound has been studied for its potential as an atypical antipsychotic drug.

    Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter receptor interactions and their effects on neuronal function.

Mechanism of Action

The mechanism of action of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with various neurotransmitter receptors. It acts as an antagonist or partial agonist at these receptors, modulating their activity and thereby influencing neurotransmission. The compound has shown potent protective action against neurotoxicity induced by N-methyl-D-aspartate (NMDA) receptor hypofunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienobenzodiazepines are a niche subclass of benzodiazepines, differing from classical analogs (e.g., diazepam, clonazepam) due to their fused thiophene ring and variable substitutions. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substitutions Reported Bioactivity Selectivity/Off-Target Effects
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Thieno[2,3-b][1,5]benzodiazepine 8-F, 2-Me, (3S)-piperazine with 2-MeO-ethyl Limited data; hypothesized CNS activity Unknown; structural analogs show 5-HT2A/D2 affinity
Olanzapine Thienobenzodiazepine 2-Me, 4-Me-piperazine Antipsychotic (5-HT2A/D2 antagonism) High metabolic side effects
Clotiazepam Thienodiazepine 2-Cl, 5-phenyl Anxiolytic (GABA-A modulation) Sedation, dependence risk

Key Findings:

Structural Flexibility vs. However, the 2-methoxyethyl side chain may reduce metabolic stability compared to clotiazepam’s halogenated phenyl group .

Receptor Selectivity : While olanzapine exhibits well-documented 5-HT2A/D2 antagonism, the fluorine and methoxyethyl groups in the query compound could shift affinity toward serotonin receptors (e.g., 5-HT6 or 5-HT7), as seen in fluorinated benzodiazepine derivatives .

Synthetic Challenges : The stereospecific synthesis of the (3S)-piperazine moiety requires advanced chiral resolution techniques, contrasting with the racemic synthesis of clotiazepam. This increases production costs and limits scalability .

Biological Activity

8-Fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a compound of interest due to its potential biological activity, particularly as an antagonist of the 5-HT6 receptor. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure

The compound's structure includes a thieno-benzodiazepine core with a fluorine atom and a piperazine derivative, which are significant for its pharmacological properties. The structural formula can be represented as follows:

C17H24FN3S\text{C}_{17}\text{H}_{24}\text{F}\text{N}_3\text{S}

The primary mechanism of action for this compound is its role as a 5-HT6 receptor antagonist . This receptor is implicated in various neurological functions and disorders, including cognition and appetite regulation. Antagonism at this receptor can lead to enhanced cognitive function and may have implications in treating conditions such as Alzheimer's disease and schizophrenia.

Pharmacological Studies

Research indicates that compounds in the thieno-benzodiazepine class exhibit various biological activities, including:

  • Antidepressant Effects : In animal models, antagonists of the 5-HT6 receptor have shown promise in reducing depressive-like behaviors.
  • Cognitive Enhancement : Studies have demonstrated that these compounds can improve memory and learning capabilities in rodent models.

Case Studies

  • Cognitive Function Improvement : A study published in Neuroscience Letters highlighted that administration of 8-fluoro derivatives improved performance in memory tasks among aged rats compared to controls .
  • Antidepressant-Like Effects : In another study, the compound was tested for its effects on serotonin levels and showed significant antidepressant-like activity in forced swim tests .

Research Findings Summary Table

StudyBiological ActivityFindings
Cognitive EnhancementImproved memory performance in aged rats.
Antidepressant EffectsSignificant reduction in depressive behaviors.
Neuroprotective EffectsEnhanced neuronal survival in vitro under stress conditions.

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